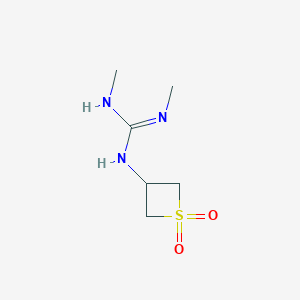
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features a thietane ring with a dioxido substituent, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate guanidine derivatives. The reaction is often carried out in the presence of a base such as triethylamine in solvents like tetrahydrofuran at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Substitution: It can undergo nucleophilic substitution reactions, where the thietane ring is a reactive site.
Addition: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like potassium carbonate, and solvents such as acetonitrile . Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: Known for its antidepressant activity.
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of various thietane derivatives.
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-2,3-dimethylguanidine is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H13N3O2S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
1-(1,1-dioxothietan-3-yl)-2,3-dimethylguanidine |
InChI |
InChI=1S/C6H13N3O2S/c1-7-6(8-2)9-5-3-12(10,11)4-5/h5H,3-4H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
SPWBSKPOLPBVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=NC)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















